molecular formula C21H23N3O2 B2445739 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide CAS No. 904272-80-6

2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Cat. No.: B2445739
CAS No.: 904272-80-6
M. Wt: 349.434
InChI Key: YAMZAGODCDCKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-10-12-17(13-11-16)24-14(3)22-19-9-7-6-8-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZAGODCDCKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (commonly referred to as a quinazolinone derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a quinazolinone core, which is known for its diverse biological properties. The structural formula can be represented as follows:

C17H20N2O(Molecular Weight 284.36 g mol)\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}\quad (\text{Molecular Weight }284.36\text{ g mol})

This structure incorporates an ethyl group and a butanamide moiety that contribute to its pharmacological profile. The presence of the quinazolinone ring is particularly significant, as it is often associated with anticancer and antimicrobial activities.

The biological activity of quinazolinone derivatives is primarily attributed to their ability to interact with various molecular targets involved in cell signaling pathways. Specifically, they may inhibit key enzymes such as kinases and other proteins that regulate cell proliferation and survival. The proposed mechanisms include:

  • Inhibition of Kinases : Quinazolinones can inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis pathways in bacteria .

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of quinazolinone derivatives on various cancer cell lines. For instance, in vitro assays have shown that compounds similar to this compound exhibit significant cytotoxicity against:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Cancer)5.0Cell cycle arrest at G2/M phase
MCF7 (Breast Cancer)7.5Inhibition of β-tubulin polymerization
A549 (Lung Cancer)6.0Induction of apoptosis

These results indicate that the compound effectively inhibits cancer cell growth at nanomolar concentrations and may act through multiple mechanisms, including disruption of microtubule dynamics and induction of apoptosis .

Antimicrobial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. Studies suggest that these compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
E. coli32 µg/mLSignificant inhibition observed
S. aureus16 µg/mLModerate inhibition
P. aeruginosa64 µg/mLWeak inhibition

These findings highlight the potential use of quinazolinone derivatives as lead compounds for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Notable observations include:

  • Substituent Variability : Alterations in the ethyl or butanamide groups can significantly affect potency and selectivity.
  • Quinazolinone Modifications : Variations in the quinazolinone core yield different biological profiles, with certain substitutions enhancing anticancer or antibacterial activities.
  • Hydrophobicity : Increased hydrophobic character generally correlates with improved cell membrane permeability and bioavailability.

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of quinazolinone compounds demonstrated that specific derivatives showed promising results in reducing tumor size in xenograft models.
    • Treatment Group : Received 10 mg/kg body weight daily.
    • Outcome : Tumor regression observed after two weeks.
  • Case Study on Antimicrobial Resistance : Research assessing the effectiveness of quinazolinones against multidrug-resistant bacterial strains revealed that certain derivatives maintained efficacy where traditional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via multi-step routes, typically starting with the formation of the quinazolinone core. A common approach involves coupling 2-methyl-4-oxo-3,4-dihydroquinazoline with a substituted phenylbutanamide intermediate. Key steps include:

  • Amide bond formation : Reacting the quinazoline derivative with 2-ethylbutanoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the product with >95% purity .
  • Critical parameters : Temperature control (room temperature for coupling), solvent polarity, and catalyst selection (e.g., DMAP for acylation) significantly impact yield .

Q. Which spectroscopic and computational methods are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinazolinone core (δ ~8.2 ppm for aromatic protons) and amide linkage (δ ~2.4 ppm for ethyl groups) .
  • Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C23_{23}H24_{24}N4_4O2_2) with <2 ppm error .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the quinazolinone ring and torsion angles in the butanamide chain .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Q. What preliminary biological screening assays are recommended to evaluate its mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC50_{50} determination via dose-response curves .
  • Cell Viability Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with MAPK/ERK pathway targets .

Advanced Research Questions

Q. How can contradictory data on its bioactivity across different cell lines be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., discrepancies in HepG2 vs. A549 sensitivity) using ANOVA to identify cell-specific factors (e.g., expression levels of target enzymes) .
  • Proteomic Profiling : SILAC-based mass spectrometry to quantify protein expression differences between responsive and resistant cell lines .
  • Metabolomic Studies : LC-MS/MS to track downstream metabolites (e.g., ATP/ADP ratios) and validate target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (logP ~3.2 limits bioavailability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis) and guide deuteration or fluorination .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction, with adjustments via substituent modification (e.g., replacing nitro groups with halogens) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the quinazolinone (e.g., 2-methyl vs. 2-ethyl) and phenylbutanamide (e.g., para-nitro vs. meta-fluoro) to probe steric/electronic effects .
  • Kinase Panel Screening : Test against 50+ kinases (e.g., Janus Kinase family) to identify off-target interactions .
  • Crystallography : Co-crystallize with EGFR to map hydrogen bonding (e.g., quinazolinone C=O with Lys745) and guide rational design .

Q. What experimental approaches validate the compound’s proposed inhibition of the MAPK/ERK pathway?

  • Methodological Answer :

  • Western Blotting : Quantify phosphorylated ERK1/2 levels in treated vs. untreated cells (e.g., 24-hour exposure at IC50_{50}) .
  • CRISPR Knockout Models : Use ERK1/2-KO cell lines to confirm pathway-specific activity .
  • Transcriptomic Analysis : RNA-seq to monitor downstream gene expression (e.g., c-Fos, c-Jun) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.